I-BET151 - 1300031-49-5

I-BET151

Catalog Number: EVT-269762
CAS Number: 1300031-49-5
Molecular Formula: C23H21N5O3
Molecular Weight: 415.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
7-(3,5-dimethyl-4-isoxazolyl)-8-methoxy-1-[(1R)-1-(2-pyridinyl)ethyl]-3H-imidazo[4,5-c]quinolin-2-one is an imidazoquinoline.

(+)-JQ1

    Compound Description: (+)-JQ1 is a thieno-triazolo-diazepine that acts as a potent, selective, and cell-permeable inhibitor of the BET family of bromodomains []. It competitively binds to the acetyl-lysine recognition motifs of BET bromodomains, disrupting their interaction with acetylated histones [, ]. (+)-JQ1 displays antitumor activity in various preclinical cancer models, including leukemia, lymphoma, and solid tumors, primarily by downregulating the expression of c-MYC [, ].

AZD5153

    Compound Description: AZD5153 is a potent and selective inhibitor of the bromodomain and extra-terminal domain (BET) protein BRD4 []. It disrupts the interaction between BRD4 and acetylated histones, thereby inhibiting the transcription of BRD4-dependent genes, including c-MYC. AZD5153 has shown anti-proliferative activity in various cancer cell lines.

    Relevance: Unlike I-BET151, which inhibits multiple BET family members (BRD2, BRD3, BRD4), AZD5153 specifically targets BRD4 []. Despite this difference, both compounds ultimately inhibit BRD4-mediated gene transcription, leading to suppression of cancer cell growth.

R-JQ1

    Compound Description: R-JQ1 is the less active enantiomer of (+)-JQ1 []. While (+)-JQ1 binds to BET bromodomains, R-JQ1 exhibits significantly weaker binding affinity and consequently does not effectively inhibit BET proteins.

    Relevance: R-JQ1 serves as a negative control in studies investigating the effects of BET bromodomain inhibition []. Its lack of activity compared to both I-BET151 and (+)-JQ1 confirms that the observed biological effects are specifically due to BET bromodomain inhibition.

GSK1210151A

    Compound Description: GSK1210151A, also known as I-BET151, is a small-molecule inhibitor that targets the BET family of proteins, specifically BRD2, BRD3, and BRD4 [, ]. By binding to the bromodomains of these proteins, I-BET151 disrupts their interaction with acetylated lysine residues on histone tails, impacting transcriptional regulation [].

I-BET762

    Compound Description: I-BET762 is a potent and selective BET bromodomain inhibitor, structurally related to I-BET151 []. It exhibits similar antiproliferative effects in multiple myeloma cells by downregulating MYC expression and inducing apoptosis. Unlike I-BET151, I-BET762 has a favorable pharmacokinetic profile for oral administration, making it more suitable for clinical development.

SAHA (Vorinostat)

    Compound Description: SAHA (suberoylanilide hydroxamic acid), also known as Vorinostat, is a histone deacetylase (HDAC) inhibitor []. It inhibits HDAC activity, leading to increased histone acetylation and modulation of gene expression. SAHA has demonstrated anti-inflammatory and anti-cancer properties.

    Relevance: While both SAHA and I-BET151 target epigenetic mechanisms, they do so through different approaches. SAHA inhibits HDACs, affecting histone acetylation globally, whereas I-BET151 specifically targets BET bromodomains []. Despite these distinct mechanisms, both compounds exhibit anti-inflammatory activities.

TSA (Trichostatin A)

    Compound Description: TSA (Trichostatin A) is a potent and reversible inhibitor of histone deacetylases (HDACs), especially HDAC1 and HDAC3 []. By inhibiting HDACs, TSA promotes histone acetylation and alters gene expression, leading to diverse biological effects, including cell cycle arrest, differentiation, and apoptosis in various cancer cell lines.

Overview

I-BET151, also known as GSK1210151A, is a selective inhibitor of bromodomain and extraterminal (BET) proteins, which play a crucial role in regulating gene expression associated with various cancers. This compound has garnered attention for its potential therapeutic applications in oncology due to its ability to inhibit transcriptional activation of oncogenes by targeting BET proteins, particularly BRD2, BRD3, and BRD4.

Source and Classification

I-BET151 was developed by GlaxoSmithKline and classified as a selective BET inhibitor. It is part of a broader category of compounds known as bromodomain inhibitors, which target proteins that recognize acetylated lysines on histones and non-histone proteins. The compound is primarily used in research settings to explore its effects on cancer cell proliferation and survival.

Synthesis Analysis

The synthesis of I-BET151 involves several steps that maintain key pharmacophoric elements essential for its inhibitory activity. The compound is synthesized using a combination of organic synthesis techniques, including the formation of specific chemical bonds and functional groups that enhance its selectivity and potency against BET proteins. Detailed methodologies for synthesizing I-BET151 derivatives have been documented, focusing on optimizing yield and purity through advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) .

Molecular Structure Analysis

I-BET151 features a complex molecular structure characterized by its dual bromodomains that interact with acetylated lysines. The structural formula highlights the presence of specific functional groups that facilitate binding to the target proteins. The molecular weight of I-BET151 is approximately 374.4 g/mol, with a chemical formula of C_17H_19N_3O_2S .

Key Structural Features:

  • Bromodomains: Allow interaction with acetylated lysines.
  • Extraterminal Domain: Involved in protein-protein interactions.
Chemical Reactions Analysis

I-BET151 undergoes several chemical reactions during its interaction with target proteins. These include reversible binding to the bromodomains of BET proteins, which inhibits their function in gene transcription. The compound's mechanism involves competitive inhibition where I-BET151 competes with acetylated lysines for binding sites on BET proteins .

Technical Details:

  • Binding Affinity: The pIC50 value for I-BET151 is reported to be 6.1, indicating a strong binding affinity to its targets .
  • Inhibition Mechanism: Inhibits transcriptional activation by preventing the recruitment of transcriptional machinery to target genes.
Mechanism of Action

I-BET151 functions primarily through the inhibition of BET protein-mediated transcriptional activation. It disrupts the recruitment of BRD4 to chromatin, thereby blocking the expression of oncogenes such as MYC, which are critical for cancer cell proliferation .

Process:

  1. Binding: I-BET151 binds to the bromodomains of BET proteins.
  2. Inhibition: This binding prevents the recruitment of transcription factors and RNA polymerase II to gene promoters.
  3. Outcome: Reduced expression of oncogenes leads to decreased cancer cell growth and increased apoptosis.
Physical and Chemical Properties Analysis

I-BET151 exhibits specific physical and chemical properties that influence its biological activity:

  • Solubility: Limited solubility in DMSO; requires warming or sonication for higher concentrations .
  • Stability: Stable under controlled conditions; can be stored below -20 °C for extended periods.

Relevant Data:

  • Melting Point: Not specified in available literature but typically assessed during synthesis.
  • pH Stability: Effective within a physiological pH range.
Applications

I-BET151 has significant applications in scientific research, particularly in cancer biology:

  • Cancer Treatment Research: Investigated for its potential to treat hematological malignancies such as acute myeloid leukemia (AML) by inhibiting MLL-fusion driven leukemias .
  • Mechanistic Studies: Used in proteomic studies to understand the role of ubiquitin-modified proteins in cancer cells .
  • Therapeutic Development: Explored as a candidate for combination therapies with other anticancer agents due to its distinct mechanism of action.

Properties

CAS Number

1300031-49-5

Product Name

I-BET151

IUPAC Name

7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one

Molecular Formula

C23H21N5O3

Molecular Weight

415.4 g/mol

InChI

InChI=1S/C23H21N5O3/c1-12-21(14(3)31-27-12)16-9-18-15(10-20(16)30-4)22-19(11-25-18)26-23(29)28(22)13(2)17-7-5-6-8-24-17/h5-11,13H,1-4H3,(H,26,29)/t13-/m1/s1

InChI Key

VUVUVNZRUGEAHB-CYBMUJFWSA-N

SMILES

CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=O)N4)C(C)C5=CC=CC=N5)OC

Solubility

Soluble in DMSO, not in water

Synonyms

IBET151; IBET-151; IBET 151; GSK1210151A; GSK-1210151A; GSK 1210151A.

Canonical SMILES

CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=O)N4)C(C)C5=CC=CC=N5)OC

Isomeric SMILES

CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=O)N4)[C@H](C)C5=CC=CC=N5)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.